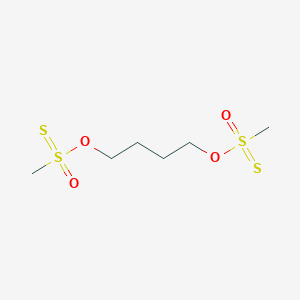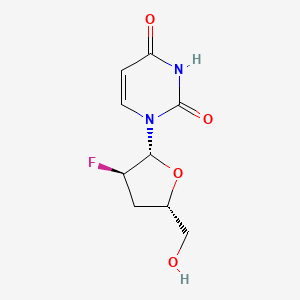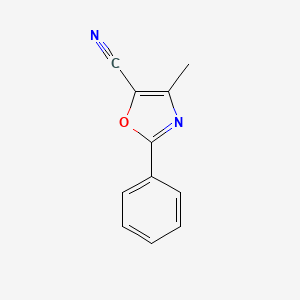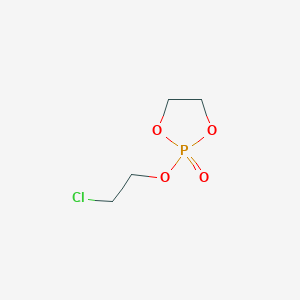
Methyl-(4-methylsulfonothioyloxybutoxy)-oxo-sulfanylidene-lambda6-sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-(4-methylsulfonothioyloxybutoxy)-oxo-sulfanylidene-lambda6-sulfane is a complex organosulfur compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(4-methylsulfonothioyloxybutoxy)-oxo-sulfanylidene-lambda6-sulfane typically involves multi-step organic reactions. One common method includes the reaction of 4-methylsulfonothioyloxybutanol with methylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-(4-methylsulfonothioyloxybutoxy)-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl-(4-methylsulfonothioyloxybutoxy)-oxo-sulfanylidene-lambda6-sulfane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfur-containing functional groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl-(4-methylsulfonothioyloxybutoxy)-oxo-sulfanylidene-lambda6-sulfane involves its interaction with molecular targets through its reactive sulfur atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity. The compound may also modulate various biochemical pathways, contributing to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylsulfonylmethane (MSM): A simpler organosulfur compound with similar biological activities.
Dimethyl sulfoxide (DMSO): Another sulfur-containing compound with diverse applications in medicine and industry.
Sulforaphane: A naturally occurring organosulfur compound with known health benefits.
Uniqueness
Methyl-(4-methylsulfonothioyloxybutoxy)-oxo-sulfanylidene-lambda6-sulfane is unique due to its complex structure and the presence of multiple reactive sulfur atoms, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological molecules makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H14O4S4 |
|---|---|
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
methyl-(4-methylsulfonothioyloxybutoxy)-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C6H14O4S4/c1-13(7,11)9-5-3-4-6-10-14(2,8)12/h3-6H2,1-2H3 |
InChI-Schlüssel |
BURADZLAAPREQO-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=S)OCCCCOS(=O)(=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[4-(2-Carboxyethyl)-2,2,3,3,5,5,6,6-octafluoropiperazin-1-yl]propanoic acid](/img/structure/B12835589.png)

![Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B12835598.png)

![5-methyl-2-phenyl-3-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12835606.png)
![8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B12835614.png)
![2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide](/img/structure/B12835617.png)

